CYP2A6 Selectivity Over CYP3A4, CYP2C9, and CYP2C19
The target compound demonstrates a striking selectivity window within the cytochrome P450 family. It inhibits CYP2A6 with an IC₅₀ of 390 nM, while its inhibitory activity against CYP3A4 (IC₅₀ = 29,000 nM), CYP2C9 (IC₅₀ = 36,000 nM), and CYP2C19 (IC₅₀ = 34,000 nM) is approximately two orders of magnitude weaker [1]. This pattern is not a universal feature of azetidine-pyrazoles; the differential is quantified here against the compound's own pan-CYP profile, serving as an internal baseline for selectivity comparison [1].
| Evidence Dimension | CYP450 Isoform Inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀: 390 nM |
| Comparator Or Baseline | Internal baseline across CYP isoforms: CYP3A4 IC₅₀: 29,000 nM; CYP2C9 IC₅₀: 36,000 nM; CYP2C19 IC₅₀: 34,000 nM |
| Quantified Difference | Target compound is approximately 74-fold more potent against CYP2A6 than against CYP3A4, 92-fold against CYP2C9, and 87-fold against CYP2C19. |
| Conditions | Human liver microsome assays preincubated for 5 min with NADPH-regenerating system; substrates: midazolam (CYP3A4), diclofenac (CYP2C9), omeprazole (CYP2C19), coumarin (CYP2A6). |
Why This Matters
For researchers designing in vitro ADME/Tox panels, this selectivity fingerprint means the compound can serve as a selective pharmacological tool for probing CYP2A6-mediated metabolism, rather than as a broad-spectrum CYP inhibitor, which directly influences procurement for mechanistic studies.
- [1] BindingDB Entry BDBM50366392; CHEMBL4172417. BindingDB: The Binding Database, University of California San Diego. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366392 View Source
